molecular formula C14H18N2O2 B12115201 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine

3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine

Cat. No.: B12115201
M. Wt: 246.30 g/mol
InChI Key: VAJQBZDMXPQLQT-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is a chemical compound with the molecular formula C14H19N2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative via cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various forms, including hydrochloride salts, to meet the demands of research and development .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, and other fused heterocyclic compounds .

Scientific Research Applications

3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
  • 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propan-1-amine

Uniqueness

3-(6,7-Dimethoxyisoquinolin-1-yl)propan-1-amine is unique due to its specific structural features and the presence of the dimethoxy groups on the isoquinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(6,7-dimethoxyisoquinolin-1-yl)propan-1-amine

InChI

InChI=1S/C14H18N2O2/c1-17-13-8-10-5-7-16-12(4-3-6-15)11(10)9-14(13)18-2/h5,7-9H,3-4,6,15H2,1-2H3

InChI Key

VAJQBZDMXPQLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CCCN)OC

Origin of Product

United States

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